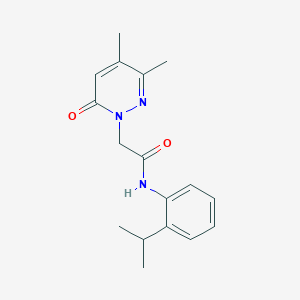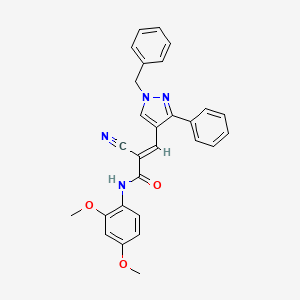
N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide, also known as Suvorexant, is a novel drug that has gained attention in the field of sleep medicine. It is a selective orexin receptor antagonist that blocks the activity of orexin, a neuropeptide that plays a crucial role in regulating wakefulness and sleep. Suvorexant has been approved by the US Food and Drug Administration (FDA) for the treatment of insomnia in adults.
Wirkmechanismus
N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide works by selectively blocking the activity of orexin receptors in the brain. Orexin is a neuropeptide that is involved in regulating wakefulness and sleep. Orexin neurons are located in the hypothalamus and project to various regions of the brain that are involved in sleep-wake regulation. By blocking the activity of orexin receptors, this compound promotes sleep by reducing wakefulness and increasing sleep time.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects that are related to its mechanism of action. It reduces the levels of orexin in the cerebrospinal fluid, which is consistent with its orexin receptor blocking activity. This compound also increases the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that is involved in promoting sleep. Additionally, this compound has been shown to have minimal effects on the respiratory system, which is important for patients with sleep apnea.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has several advantages for lab experiments. It has a well-defined mechanism of action, which allows for precise investigation of its effects on sleep and wakefulness. This compound is also highly selective for orexin receptors, which reduces the potential for off-target effects. However, this compound has some limitations for lab experiments. It is a relatively new drug, and there is still much to be learned about its long-term effects and potential interactions with other drugs. Additionally, this compound is currently only approved for use in adults, which limits its applicability for studies in pediatric populations.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide. One area of interest is the potential use of this compound in the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Another area of interest is the investigation of this compound's effects on cognitive function, mood, and anxiety. Additionally, there is a need for further research on the long-term effects of this compound and its potential interactions with other drugs. Finally, there is a need for studies in pediatric populations to determine the safety and efficacy of this compound in this population.
Synthesemethoden
N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-methyl-2-thiophenecarboxylic acid chloride. This intermediate is then reacted with N-ethyl-4-pyridinemethanamine to form N-ethyl-5-methyl-N-(4-pyridinylmethyl)-2-thiophenecarboxamide. The final step involves the reaction of the intermediate with trifluoroacetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-ethyl-5-methyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of insomnia. It has been shown to improve sleep onset and maintenance, reduce wake after sleep onset, and increase total sleep time in patients with insomnia. This compound has also been studied for its potential use in the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Additionally, this compound has been investigated for its effects on cognitive function, mood, and anxiety.
Eigenschaften
IUPAC Name |
N-ethyl-5-methyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-16(9-12-4-6-15-7-5-12)14(17)13-8-11(2)18-10-13/h4-8,10H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHNVTAOQOWDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CSC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrazin-2-amine](/img/structure/B5329547.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5329562.png)

![4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride](/img/structure/B5329583.png)
![methyl {[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329595.png)
![[4-(3-fluorobenzyl)-1-pyrazin-2-ylpiperidin-4-yl]methanol](/img/structure/B5329601.png)

![7-(3,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5329616.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5329625.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide](/img/structure/B5329637.png)
![methyl {[4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329640.png)
![4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5329643.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)